molecular formula C14H10F3N3O B11683269 N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11683269
M. Wt: 293.24 g/mol
InChI Key: DAABJQFUHQAUBD-DJKKODMXSA-N
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Description

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine-3-carbohydrazide moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-(trifluoromethyl)benzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both a pyridine ring and a trifluoromethyl group.

Biological Activity

N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is a hydrazone compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the modulation of various biochemical pathways.

  • Molecular Formula : C14H10F3N3O
  • Molecular Weight : 293.24 g/mol
  • Functional Groups : Hydrazone (-NHN=CH-), Trifluoromethyl (-CF3), Pyridine

The trifluoromethyl group enhances the compound's chemical stability and reactivity, making it significant in various scientific fields, including medicinal chemistry and materials science.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit antimicrobial activity. For instance, pyrazole derivatives containing trifluoromethyl groups have shown effectiveness against antibiotic-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds not only inhibit bacterial growth but also prevent biofilm formation, which is critical in treating persistent infections .

Anticancer Activity

Preliminary investigations suggest that this compound may exhibit anticancer properties. The compound's ability to modulate enzymatic activity by binding to specific targets could influence cancer cell proliferation and survival. However, detailed mechanistic studies are required to elucidate its efficacy in cancer treatment fully.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. The presence of the trifluoromethyl group is believed to enhance binding affinity to molecular targets involved in inflammatory pathways, suggesting that it could serve as a therapeutic agent in managing inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects remain under investigation. Initial studies indicate that the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is necessary to clarify these interactions at the molecular level.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

Compound NameStructural FeaturesUnique Characteristics
6-methyl-N'-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazideContains furan ringPotential for different reactivity
4-(trifluoromethyl)benzaldehydeSimple aromatic aldehydePrecursor for various hydrazones
Pyridine-3-carbohydrazideContains only pyridine and hydrazoneBasic structure without additional functional groups

This table highlights how variations in structure can lead to differences in biological properties and potential applications across various fields of research.

Case Studies

  • Antimicrobial Efficacy : A study on pyrazole derivatives demonstrated that compounds with trifluoromethyl substitutions effectively inhibited the growth of antibiotic-resistant strains, suggesting a potential pathway for developing new antimicrobial agents based on similar structures .
  • Cancer Cell Modulation : Research into hydrazone compounds indicates that modifications at specific positions can enhance anticancer activity, making this compound a candidate for further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide, and how can reaction conditions be optimized?

  • The compound is synthesized via a condensation reaction between pyridine-3-carbohydrazide and 2-(trifluoromethyl)benzaldehyde under acidic or catalytic conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and reaction time (4–12 hours). Optimization involves monitoring purity via TLC and adjusting stoichiometric ratios of reactants .
  • Methodological Tip : Use IR spectroscopy to confirm hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and NMR to verify E-configuration .

Q. How is the structural configuration of this compound validated, and what analytical techniques are essential?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the E-configuration and molecular geometry. For example, analogous hydrazides show dihedral angles between pyridine and aryl rings of ~10–20°, critical for intermolecular interactions .
  • Methodological Tip : Combine SCXRD with ¹H/¹³C NMR (e.g., pyridine proton signals at δ 8.5–9.0 ppm) and mass spectrometry for cross-validation .

Q. What are the primary biological activities associated with this compound?

  • Derivatives of pyridine-3-carbohydrazide exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, trifluoromethyl groups enhance lipophilicity, improving membrane permeability .
  • Methodological Tip : Perform in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to predict target binding (e.g., with DNA gyrase or kinases) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity and binding mechanisms?

  • Comparative studies show that electron-withdrawing groups (e.g., -CF₃ at the ortho position) enhance binding to hydrophobic enzyme pockets. For example, 2-CF₃ derivatives exhibit higher IC₅₀ values against cancer cells than para-substituted analogs .
  • Methodological Tip : Use Hammett σ constants to correlate substituent effects with activity trends and validate via QSAR modeling .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

  • SCXRD data for similar hydrazides reveal hydrogen-bonded dimers (N–H···O=C) and π-π stacking between aromatic rings. For example, the crystal packing of N′-[(E)-(3-fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate shows a monoclinic lattice (space group P21/c) with a-axis stacking .
  • Methodological Tip : Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., H···F interactions in trifluoromethyl derivatives) .

Q. How can contradictory data on biological efficacy be resolved?

  • Discrepancies in activity (e.g., inconsistent IC₅₀ values) may arise from purity issues or assay conditions. For example, impurities in hydrazide synthesis (e.g., unreacted aldehydes) can skew results .
  • Methodological Tip : Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., fixed pH and temperature) .

Q. What computational approaches are effective for studying its pharmacokinetic properties?

  • Molecular dynamics simulations predict ADMET profiles, such as blood-brain barrier permeability (logBB) and cytochrome P450 interactions. For example, trifluoromethyl groups reduce metabolic degradation but may increase hepatotoxicity risks .
  • Methodological Tip : Use SwissADME or Schrödinger’s QikProp to model bioavailability and toxicity .

Q. Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile polar vs. nonpolar solvent compatibility?

  • The compound’s solubility dichotomy arises from its amphiphilic nature: the pyridine ring enhances polar solvent solubility (e.g., DMSO), while the trifluoromethylphenyl group favors nonpolar solvents (e.g., chloroform).
  • Methodological Tip : Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvent blends .

Properties

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)12-6-2-1-4-10(12)9-19-20-13(21)11-5-3-7-18-8-11/h1-9H,(H,20,21)/b19-9+

InChI Key

DAABJQFUHQAUBD-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)C(F)(F)F

Origin of Product

United States

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